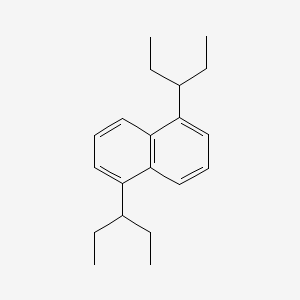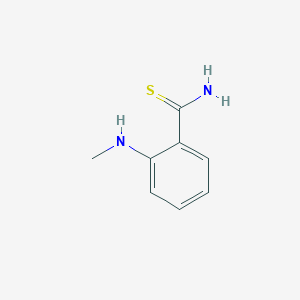
2,2-Dinitrobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dinitrobutane is an organic compound with the molecular formula C4H8N2O4. It is a nitroalkane, characterized by the presence of two nitro groups (-NO2) attached to the second carbon of a butane chain. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dinitrobutane typically involves the nitration of butane derivatives. One common method includes the reaction of 2-nitropropane with carbon tetrachloride in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of intermediate nitro compounds, which are further nitrated to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maintain a high yield and purity of the product. The use of catalysts and controlled temperature conditions are crucial in the industrial synthesis process .
化学反応の分析
Types of Reactions
2,2-Dinitrobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro alcohols or nitro ketones.
Reduction: Reduction of this compound typically yields amines or hydroxylamines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro alcohols and nitro ketones.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted nitro compounds depending on the nucleophile used.
科学的研究の応用
2,2-Dinitrobutane has several applications in scientific research:
Chemistry: It is used as a model compound in the study of nitroalkane chemistry and reaction mechanisms.
Biology: Research on its biological effects and potential as a biochemical tool is ongoing.
Medicine: Investigations into its potential therapeutic applications are being explored.
Industry: It is used as an additive in explosives and as a precursor in the synthesis of other chemical compounds
作用機序
The mechanism of action of 2,2-Dinitrobutane involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical entities. The pathways involved include nitro group reduction and subsequent formation of reactive nitrogen species .
類似化合物との比較
Similar Compounds
2,3-Dimethyl-2,3-dinitrobutane: Similar in structure but with additional methyl groups.
2,4-Dinitrophenol: Contains nitro groups on a phenol ring, used in different applications.
2-Nitropropane: A simpler nitroalkane with one nitro group.
Uniqueness
2,2-Dinitrobutane is unique due to its specific arrangement of nitro groups on the butane chain, which imparts distinct chemical reactivity and properties compared to other nitroalkanes. Its applications in explosives and as a chemical precursor highlight its importance in both research and industry .
特性
CAS番号 |
5437-66-1 |
|---|---|
分子式 |
C4H8N2O4 |
分子量 |
148.12 g/mol |
IUPAC名 |
2,2-dinitrobutane |
InChI |
InChI=1S/C4H8N2O4/c1-3-4(2,5(7)8)6(9)10/h3H2,1-2H3 |
InChIキー |
AAMYJZIYVKBOLY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)([N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)



![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13999713.png)



